molecular formula C10H9ClN2OS B1608074 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide CAS No. 355815-78-0

3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide

Cat. No.: B1608074
CAS No.: 355815-78-0
M. Wt: 240.71 g/mol
InChI Key: UGHMCPQAYIDWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide: is a chemical compound with the molecular formula C10H9ClN2OS . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide typically involves the reaction of 3-chloro-6-methylbenzothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .

Medicine: The compound is investigated for its potential therapeutic applications. It is a candidate for drug development due to its ability to interact with biological targets and pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid
  • 3-Chloro-6-methyl-1-benzothiophene-2-carboxamide
  • 3-Chloro-6-methyl-1-benzothiophene-2-carboxaldehyde

Comparison: 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-5-2-3-6-7(4-5)15-9(8(6)11)10(14)13-12/h2-4H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHMCPQAYIDWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373994
Record name 3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355815-78-0
Record name 3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 355815-78-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide
Reactant of Route 4
3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.